molecular formula C19H22N2O7S B4298106 ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

Cat. No.: B4298106
M. Wt: 422.5 g/mol
InChI Key: UJPVNRHJLHKUOT-UHFFFAOYSA-N
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Description

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is a complex organic compound characterized by its unique structural features. It contains a sulfonamide group, a nitro group, and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate typically involves multiple steps:

    Formation of the Sulfonamide Group: This step involves the reaction of 2-methoxy-5-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Introduction of the Nitro Group: The nitro group is introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Esterification: The final step involves the esterification of the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or sulfonation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[(2-methoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate: Lacks the methyl group on the aromatic ring.

    Ethyl 3-{[(2-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate: Lacks the methoxy group on the aromatic ring.

    Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(4-nitrophenyl)propanoate: Nitro group is positioned differently on the aromatic ring.

Uniqueness

Ethyl 3-{[(2-methoxy-5-methylphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups on the aromatic ring enhances its lipophilicity and potential interactions with biological membranes.

Properties

IUPAC Name

ethyl 3-[(2-methoxy-5-methylphenyl)sulfonylamino]-3-(3-nitrophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O7S/c1-4-28-19(22)12-16(14-6-5-7-15(11-14)21(23)24)20-29(25,26)18-10-13(2)8-9-17(18)27-3/h5-11,16,20H,4,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJPVNRHJLHKUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])NS(=O)(=O)C2=C(C=CC(=C2)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate
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ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate
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ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate
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ethyl 3-(2-methoxy-5-methylbenzenesulfonamido)-3-(3-nitrophenyl)propanoate

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